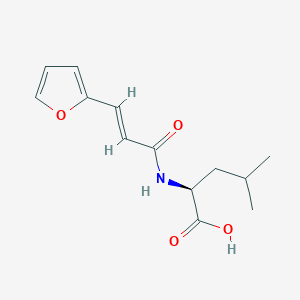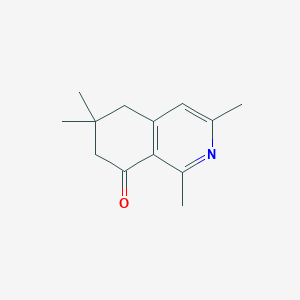
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethylamino and dimethyl groups. It is of interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethylquinoline-5,8-dione, which is then reacted with 2-(diethylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and yield.
化学反応の分析
Types of Reactions
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
科学的研究の応用
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.
作用機序
The mechanism of action of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, thereby affecting their function. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties.
類似化合物との比較
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar in structure but differs in the core aromatic system.
2-(Ethylamino)ethanol: Shares the diethylaminoethyl group but lacks the quinoline core.
N-Ethyldiethanolamine: Contains the diethylaminoethyl group but with different functional groups attached.
Uniqueness
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione is unique due to its specific quinoline core structure combined with diethylamino and dimethyl substitutions. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
52824-11-0 |
|---|---|
分子式 |
C17H23N3O2 |
分子量 |
301.4 g/mol |
IUPAC名 |
6-[2-(diethylamino)ethylamino]-2,4-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C17H23N3O2/c1-5-20(6-2)8-7-18-13-10-14(21)16-15(17(13)22)11(3)9-12(4)19-16/h9-10,18H,5-8H2,1-4H3 |
InChIキー |
OAQWARLDEVXELQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC(=O)C2=C(C1=O)C(=CC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


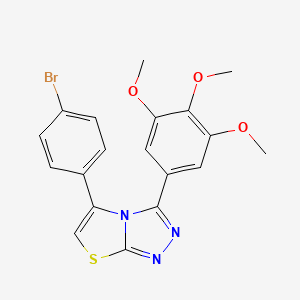
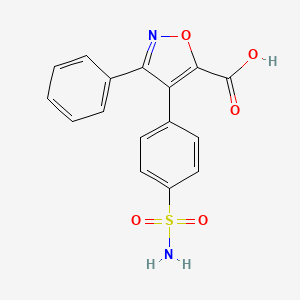
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)
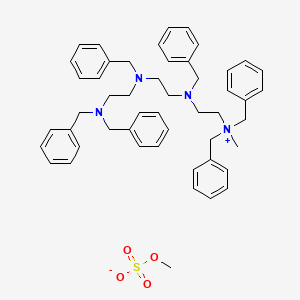
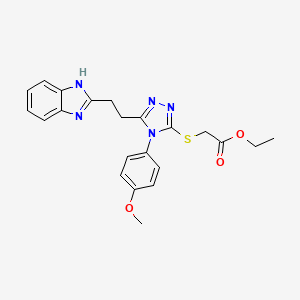
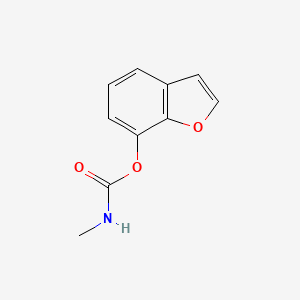
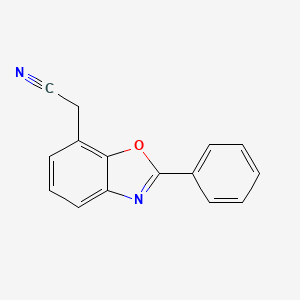
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
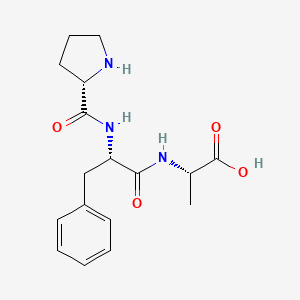
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
